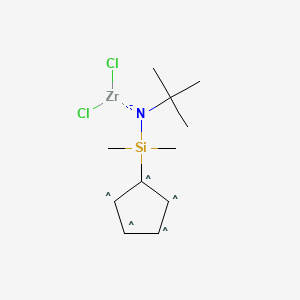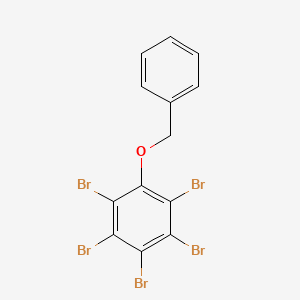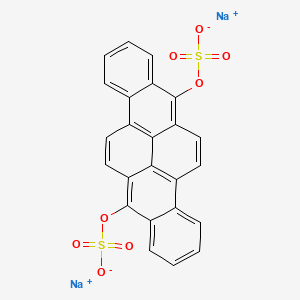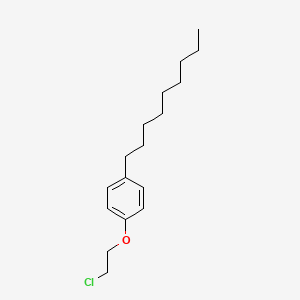
Dimethylsilyl (t-butylamido)cyclopentadienyl zirconium dichloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethylsilyl (t-butylamido)cyclopentadienyl zirconium dichloride is a chemical compound with the molecular formula C11H19Cl2NSiZr and a molecular weight of 355.49 g/mol. It is a zirconium-based organometallic compound that is used in various scientific and industrial applications.
準備方法
The synthesis of Dimethylsilyl (t-butylamido)cyclopentadienyl zirconium dichloride typically involves the reaction of zirconium tetrachloride with dimethylsilyl (t-butylamido)cyclopentadiene in the presence of a suitable solvent. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The product is then purified through recrystallization or other suitable methods to obtain the desired compound in high purity .
化学反応の分析
Dimethylsilyl (t-butylamido)cyclopentadienyl zirconium dichloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can undergo substitution reactions with nucleophiles, leading to the formation of new zirconium complexes.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, where the zirconium center undergoes changes in its oxidation state.
Coordination Reactions: It can form coordination complexes with various ligands, which can alter its reactivity and properties.
Common reagents used in these reactions include halides, alkylating agents, and reducing agents. The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
Dimethylsilyl (t-butylamido)cyclopentadienyl zirconium dichloride has a wide range of applications in scientific research, including:
Catalysis: It is used as a catalyst in various organic reactions, including polymerization and hydrogenation reactions.
Material Science: The compound is used in the synthesis of advanced materials, such as metal-organic frameworks and nanomaterials.
Biological Studies: It is used in the study of biological systems, particularly in the investigation of metal-protein interactions and enzyme mechanisms.
作用機序
The mechanism of action of Dimethylsilyl (t-butylamido)cyclopentadienyl zirconium dichloride involves the coordination of the zirconium center with various ligands, which can alter its electronic and steric properties. This coordination can facilitate various chemical reactions, such as bond formation and cleavage, by stabilizing reaction intermediates and transition states.
類似化合物との比較
Dimethylsilyl (t-butylamido)cyclopentadienyl zirconium dichloride can be compared with other similar compounds, such as:
Dimethylsilyl (t-butylamido)cyclopentadienyl titanium dichloride: This compound has similar structural features but contains titanium instead of zirconium.
Dimethylsilyl (t-butylamido)tetramethylcyclopentadienyl zirconium dichloride: This compound has a tetramethylcyclopentadienyl ligand instead of a cyclopentadienyl ligand, which can affect its reactivity and stability.
The uniqueness of this compound lies in its specific combination of ligands and metal center, which imparts distinct reactivity and properties that are valuable in various scientific and industrial applications.
特性
分子式 |
C11H19Cl2NSiZr- |
|---|---|
分子量 |
355.49 g/mol |
InChI |
InChI=1S/C11H19NSi.2ClH.Zr/c1-11(2,3)12-13(4,5)10-8-6-7-9-10;;;/h6-9H,1-5H3;2*1H;/q-1;;;+2/p-2 |
InChIキー |
DWLPTWORXCHIAN-UHFFFAOYSA-L |
正規SMILES |
CC(C)(C)[N-][Si](C)(C)[C]1[CH][CH][CH][CH]1.Cl[Zr]Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-piperidin-1-yl-7-(trifluoromethyl)-4H-[1,3]thiazolo[4,5-b]pyridin-5-one](/img/structure/B13732278.png)



![3-(3-Fluorophenyl)-1-[(3R)-piperidin-3-yl]urea hydrochloride](/img/structure/B13732317.png)



![Acetamide, N-[5-(acetyloxy)-1-naphthalenyl]-](/img/structure/B13732327.png)
![8-Chloro-10-[3-(dimethylamino)propyl]-2-methoxy-10h-phenothiazin-1-ol](/img/structure/B13732330.png)
